5-Bromo-2-(5-bromo-2-thienyl)pyridine
Overview
Description
The compound "5-Bromo-2-(5-bromo-2-thienyl)pyridine" is a brominated pyridine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atoms makes it a versatile intermediate for further chemical modifications through reactions such as Suzuki cross-coupling, which can lead to a wide array of novel pyridine-based derivatives with potential biological activities and material properties .
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to "5-Bromo-2-(5-bromo-2-thienyl)pyridine," often involves palladium-catalyzed cross-coupling reactions. For instance, Suzuki cross-coupling reactions have been employed to synthesize a series of novel pyridine derivatives from commercially available brominated pyridines . Additionally, regioselective bromination of thieno[2,3-b]pyridine has been reported, which selectively targets the 4-position, yielding high isolated yields and demonstrating the potential of brominated thienopyridines as building blocks in drug discovery .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of bis(pyridine)-based bromonium ions have been determined, providing insight into the mechanism of their reactions with various acceptors . Density functional theory (DFT) studies can also be used to analyze the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential, which describe the possible reaction pathways and the potential of these compounds as candidates for various applications .
Chemical Reactions Analysis
Brominated pyridine derivatives are reactive intermediates that can undergo various chemical reactions. The presence of bromine allows for reactions with acceptor olefins, collidine, and bromide ions, as seen in the case of bis(pyridine)-based bromonium ions . Furthermore, the regioselective bromination of thienopyridines enables subsequent cross-coupling reactions, expanding the utility of these compounds in synthesizing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be studied using spectroscopic methods such as FT-IR and NMR spectroscopy. DFT calculations can provide information on vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed, and its optimized geometric structure has been determined using DFT . These studies are essential for understanding the behavior of these compounds under different conditions and for predicting their reactivity and stability.
Scientific Research Applications
Chemical Synthesis and Transformation
5-Bromo-2-(5-bromo-2-thienyl)pyridine has been utilized in various chemical synthesis processes. For instance, Klemm and Zell (1968) explored the synthesis of 5-substituted thieno[2,3-b]pyridines, revealing that chemical transformations on derivatives like 5-acetylthieno[2,3-b]pyridine could produce various substituents, suggesting a potential application in diverse chemical syntheses (Klemm & Zell, 1968).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This suggests that 5-Bromo-2-(5-bromo-2-thienyl)pyridine could be useful in spectroscopic and optical studies (Vural & Kara, 2017).
Suzuki Cross-Coupling Reactions
Ahmad et al. (2017) described using a similar compound, 5-bromo-2-methylpyridin-3-amine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. This illustrates the potential of 5-Bromo-2-(5-bromo-2-thienyl)pyridine in facilitating such reactions, which are crucial in organic synthesis (Ahmad et al., 2017).
Structural and Molecular Studies
Riedmiller et al. (1999) investigated the molecular structures of related compounds like 2-Trimethylsilyl-pyridines, indicating the potential of 5-Bromo-2-(5-bromo-2-thienyl)pyridine in structural chemistry and molecular studies (Riedmiller et al., 1999).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(5-bromothiophen-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBHJODALOVOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136902-53-9 | |
Record name | 5-Bromo-2-(5-bromo-2-thienyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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